
GW779439X
Overview
Description
GW779439X is a pyrazolopyridazine compound initially designed as an ATP-competitive kinase inhibitor. It has emerged as a potent antibiotic adjuvant by targeting the bacterial PASTA (penicillin-binding protein and serine/threonine kinase-associated) kinase Stk1 in Staphylococcus aureus. By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics, restoring their efficacy against resistant strains . Its mechanism involves disrupting Stk1-mediated phosphorylation, which is critical for bacterial cell wall stress responses and β-lactam resistance .
Key structural features of this compound include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW779439X involves the formation of a pyrazolopyridazine core. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazolopyridazine ring system and subsequent functionalization to achieve the desired biological activity .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. These processes involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GW779439X undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound biochemically inhibits the Staphylococcus aureus PASTA kinase Stk1.
Potentiation Reactions: The compound potentiates the activity of beta-lactam antibiotics against MRSA and MSSA isolates.
Apoptosis Induction: This compound induces apoptosis through the caspases 3/7 pathway.
Common Reagents and Conditions
Inhibition Reactions: Typically conducted in vitro with concentrations around 2 micromolar.
Potentiation Reactions: Conducted with beta-lactam antibiotics such as ceftaroline and oxacillin.
Apoptosis Induction: Involves cell culture conditions with concentrations around 1 micromolar.
Major Products Formed
Inhibition Reactions: Inhibition of Staphylococcus aureus PASTA kinase Stk1.
Potentiation Reactions: Enhanced activity of beta-lactam antibiotics against MRSA and MSSA isolates.
Apoptosis Induction: Induction of apoptosis in cancer cell lines.
Scientific Research Applications
Case Studies
- Inhibition of Tumor Growth : A study found that GW779439X effectively inhibited the growth of various cancer cell lines by targeting cyclin-dependent kinases. The compound's ability to induce cell cycle arrest makes it a candidate for combination therapies with other anticancer agents .
- Synergistic Effects with Other Treatments : In vitro studies have shown that when combined with traditional chemotherapeutics, this compound enhances their cytotoxic effects on resistant cancer cell lines, suggesting its role as an adjuvant in cancer therapy .
Case Studies
- Potentiation of β-Lactam Antibiotics : Research indicates that this compound significantly potentiates the activity of various β-lactams against multiple MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates. For instance, it was shown to lower the minimum inhibitory concentration (MIC) of oxacillin by over 512-fold against certain MRSA strains .
- Sensitization of Resistant Strains : A notable case involved a ceftaroline-resistant MRSA isolate, where this compound restored sensitivity to ceftaroline through Stk1 inhibition. This finding highlights its potential as an antibiotic adjuvant in clinical settings where traditional treatments fail .
Mechanism of Action
GW779439X exerts its effects through multiple mechanisms:
Inhibition of Staphylococcus aureus PASTA kinase Stk1: This inhibition disrupts bacterial cell wall synthesis and potentiates the activity of beta-lactam antibiotics.
Inhibition of Aurora kinase A (AURKA): This inhibition leads to cell cycle arrest and induction of apoptosis through the caspases 3/7 pathway.
Potentiation of Beta-lactam Antibiotics: Enhances the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Structural Analogues and Derivatives
GW779439X derivatives were synthesized to explore structure-activity relationships (SAR). Modifications at R5 and R6 positions yielded compounds with varying efficacy (Table 1):
Table 1: Biochemical and Microbiologic Activity of this compound Derivatives
The p-N-methylpiperazine moiety in this compound is critical for binding; its removal or reorientation abolishes activity . In contrast, GSK690693, a structurally distinct PASTA kinase inhibitor effective against Listeria monocytogenes PrkA, shows minimal activity against Stk1, highlighting this compound’s selectivity .
Microbial Efficacy Across Bacterial Strains
This compound enhances β-lactam activity against diverse MRSA isolates, but efficacy varies by strain lineage (Table 2):
Table 2: this compound-Mediated Oxacillin MIC Reduction in MRSA Isolates
Community-acquired MRSA strains (e.g., USA300) show greater sensitization than hospital-acquired strains (e.g., COL), likely due to differences in PBP2A expression or Stk1 signaling . Notably, this compound restores ceftaroline susceptibility in resistant strains, reducing MICs below clinical breakpoints .
Selectivity and Off-Target Effects
This compound demonstrates superior selectivity for Stk1 over eukaryotic kinases. In contrast, staurosporine analogues and other broad-spectrum kinase inhibitors (e.g., BI-2536) lack specificity for bacterial PASTA kinases .
Comparison with Non-Kinase Adjuvants
Unlike membrane disruptors (e.g., fatty acids) or efflux pump inhibitors, this compound specifically targets bacterial kinase signaling. This precision reduces collateral damage to host microbiota compared to non-selective adjuvants .
Key Research Findings
Biological Activity
GW779439X is a pyrazolopyridazine compound originally developed as a cyclin-dependent kinase 4 (CDK4) inhibitor. Recent studies have repurposed it for antibacterial applications, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in potentiating β-lactam antibiotics, and relevant case studies.
This compound functions primarily through the inhibition of the Stk1 kinase, a member of the PASTA kinase family in bacteria. This inhibition enhances the susceptibility of MRSA to various β-lactam antibiotics. The mechanism can be summarized as follows:
- Inhibition of Stk1 : this compound directly inhibits Stk1, leading to reduced phosphorylation of substrates involved in bacterial resistance mechanisms.
- Potentiation of Antibiotics : By inhibiting Stk1, this compound significantly lowers the minimum inhibitory concentration (MIC) of β-lactams like oxacillin and nafcillin against MRSA strains.
Table 1: Effects of this compound on Antibiotic Susceptibility
Antibiotic | MIC (without this compound) | MIC (with 5 μM this compound) | Fold Change |
---|---|---|---|
Oxacillin | 512 μg/mL | 1 μg/mL | 512-fold |
Nafcillin | 256 μg/mL | 0.5 μg/mL | 512-fold |
Ceftaroline | 4 μg/mL | 2 μg/mL | 2-fold |
Vancomycin | 1 μg/mL | 1 μg/mL | No change |
Case Study: MRSA Sensitization
In a study published in Nature Communications, researchers demonstrated that this compound could sensitize various MRSA strains to β-lactam antibiotics. The study utilized a range of MRSA isolates, including those resistant to ceftaroline, showing that treatment with this compound significantly improved antibiotic efficacy.
- Experimental Setup : The study assessed the effect of this compound on MRSA strains by measuring the MIC values before and after treatment with the compound.
- Results : The results indicated a substantial reduction in MIC values for oxacillin and nafcillin, confirming that this compound effectively potentiates these antibiotics.
In Vitro Studies
Further investigations into the biochemical properties of this compound revealed its capacity to inhibit Stk1 activity at concentrations as low as 2 μM. This was evidenced through autoradiography assays that monitored phosphorylation events in bacterial cells.
- Findings : The inhibition of Stk1 led to decreased phosphorylation of myelin basic protein (MBP), a non-specific substrate used to assess kinase activity. This supports the hypothesis that this compound acts as a potent inhibitor of bacterial kinases.
Table 2: Summary of In Vitro Efficacy
Strain Type | MIC Reduction Observed | Reference Study |
---|---|---|
USA300 MRSA | >512-fold | |
Hospital-acquired MRSA COL | >256-fold | |
MSSA Newman | Modest potentiation |
Safety and Toxicity
Despite its promising antibacterial properties, this compound has been noted for its toxicity and lack of specificity as a human kinase inhibitor. Studies indicate that while it is effective against bacterial kinases, its potential off-target effects necessitate caution in clinical applications.
- Toxicity Profile : As a human kinase inhibitor, this compound exhibits high toxicity levels which may limit its therapeutic use without further modifications to enhance specificity and reduce adverse effects.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GW779439X against methicillin-resistant Staphylococcus aureus (MRSA)?
this compound inhibits the serine/threonine kinase Stk1 in MRSA by binding to its ATP-binding pocket, disrupting bacterial cell wall synthesis and resensitizing resistant strains to β-lactam antibiotics. Researchers validate this mechanism using crystallography to analyze this compound-Stk1 interactions and measure β-lactam synergy in time-kill assays .
Q. How do researchers determine the inhibitory potency (EC50) of this compound against Plasmodium species?
EC50 values are calculated via dose-response assays using SYBR Green staining and flow cytometry to quantify parasite viability after 72-hour drug exposure. For example, this compound shows EC50 = 0.31 ± 0.01 µM against P. falciparum and 0.04 ± 0.01 µM against P. knowlesi, with data fitted to a four-parameter model in PRISM software .
Q. What structural features of this compound contribute to its kinase inhibition?
this compound’s pyrazolopyridazine scaffold enables selective binding to the hydrophobic pocket of Stk1. Structure-activity relationship (SAR) studies compare derivatives to optimize interactions with catalytic lysine (K40) and hinge regions, as visualized in co-crystallization experiments .
Q. How is this compound’s molecular weight and purity verified in experimental studies?
High-resolution mass spectrometry (HRMS) and HPLC are standard methods, confirming a molecular weight of 454.5 g/mol and purity ≥98.66% (reported by MedChemExpress). These metrics ensure reproducibility in biochemical assays .
Advanced Research Questions
Q. How do researchers analyze contradictory EC50 data for this compound across Plasmodium species?
Variability in EC50 (e.g., 0.31 µM for P. falciparum vs. 0.04 µM for P. knowlesi) is addressed by controlling for species-specific kinase expression (e.g., FIKK8 vs. FIKK1) and using orthogonal assays like phosphoproteomics to confirm target engagement .
Q. What methodologies identify off-target effects of this compound in kinase inhibition studies?
Kinome-wide profiling (e.g., using the PKIS library) and counter-screening against human kinases (e.g., CDK2/CDK4) reveal this compound’s promiscuity. Negative controls like GSK3184025A (inactive analog) help distinguish specific vs. nonspecific effects .
Q. How is this compound integrated into combination therapies to combat antibiotic resistance?
Synergy studies pair this compound with β-lactams (e.g., oxacillin) in checkerboard assays, measuring fractional inhibitory concentration indices (FICI ≤0.5). For anticancer applications, combinations with verlukast (bronchodilator) and hesperetin (antioxidant) are tested in high-throughput screens .
Q. What experimental designs validate this compound’s role in disrupting bacterial virulence regulators?
Transcriptomic analysis (RNA-seq) and electrophoretic mobility shift assays (EMSAs) assess this compound’s inhibition of V. cholerae ToxT dimerization, a key virulence pathway. Murine infection models further confirm efficacy .
Q. How do researchers address solubility challenges in in vivo studies of this compound?
Formulation optimization uses pharmacokinetic (PK) profiling in rodent models, adjusting co-solvents (e.g., PEG-400) and dosing regimens. Physicochemical properties (logP, pKa) guide salt selection for improved bioavailability .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.